molecular formula C26H40N2O6 B1429788 N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt CAS No. 5672-82-2

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt

Cat. No. B1429788
CAS RN: 5672-82-2
M. Wt: 476.6 g/mol
InChI Key: BRRFRNXPAYUOHB-MERQFXBCSA-N
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Description

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt (N-Cbz-L-Glu-OMe.dch) is a synthetic compound that has been used in a variety of research applications. It is a cyclic derivative of L-glutamic acid, an amino acid commonly found in proteins. N-Cbz-L-Glu-OMe.dch is a white crystalline solid that is soluble in water and organic solvents. It has been used in a variety of scientific and medical research applications, including in drug design, enzyme studies, and as a therapeutic agent.

Scientific Research Applications

  • Stereoselective Synthesis : N-Cbz-L-Glutamic acid derivatives are used in stereoselective synthesis processes. For example, (S)-Pyroglutamic acid is transformed into a Cbz-protected ester, which facilitates the stereoselective introduction of alkyl and aryl groups in the synthesis of substituted glutamic acids (Herdeis & Kelm, 2003).

  • Synthesis of Pharmaceutical Compounds : It plays a role in the synthesis of pharmaceutical compounds, such as Lenalidomide. This involves esterification and deprotection processes using N-Cbz-L-glutamine (Ji Ya-fei, 2008).

  • Prodrug Forms : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of prodrug forms. For example, ester prodrugs of a phosphinate pseudopeptide were synthesized using H-phosphinic acids derived from N-Cbz vinyl glycine esters (Feng & Coward, 2006).

  • Electroactive Materials Synthesis : Carboxylated pyrrole and carbazole-containing monomers synthesized from the monobenzyl ester of L-glutamic acid have applications in electroactive material development (Govindaraji et al., 2006).

  • Development of Dipeptide Mimetics : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of dipeptide mimetics, aiding in the production of stereopure compounds in pharmaceutical research (Mulzer et al., 2000).

  • Functional Food Development : It contributes to functional food development, especially in the production of glutamic acid, an important neurotransmitter and metabolic intermediate, by lactic acid bacteria (Zareian et al., 2012).

  • Polymer Synthesis : N-Cbz-L-Glutamic acid derivatives are involved in the synthesis of novel hydroxyl- or methyl ester-terminated hyperbranched poly(ester-amide)s, which have applications in polymer chemistry (Bao et al., 2012).

  • Optimization in Peptide Synthesis : These compounds are used for optimizing the synthesis of peptide nucleic acid (PNA) monomers, contributing significantly to molecular biology and personalized medicine (Prokhorov et al., 2018).

  • Synthesis of Amino Acid Derivatives : N-Cbz-L-Glutamic acid derivatives are used in the synthesis of amino acid derivatives, such as L-[4-13C]Glutamine, which has applications in scientific research involving labeled compounds (Nagasawa et al., 2015).

  • Polymer Degradation Studies : The thermal decomposition studies of poly(γ-glutamic acid) and related compounds, including N-Cbz-L-Glutamic acid derivatives, provide insights into polymer stability and degradation (Portilla-Arias et al., 2007).

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRFRNXPAYUOHB-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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